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Abstract

Isohopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant interest within the scientific community for its potential therapeur
stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehens
physicochemical properties, and known biological functions of Isohopeaphenol. Detailed experimental protocols for its isolation, characterization, an
alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which Isohopeaphen
offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Isohopeaphenol is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, ¢
rise to different isomers, with (-)-isohopeaphenol being a commonly studied form.

The definitive chemical structure of Isohopeaphenol is established through various spectroscopic techniques and is represented by the following IUF

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyc
2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[ 1].

Molecular Formula: C56H42012[1]
CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]

SMILES Notation:
0OC1=CC=C(C=C1)C10C2=CC(0)=CC3=C2C1C1=CC(0)=CC(0)=C1C(C3C1C(C2=CC=C(0)C=C2)C2=C(C=C(0)C=C20)C2C(0C3=CC(0)=CC1-

Physicochemical and Spectroscopic Data

The physicochemical properties of Isohopeaphenol have been determined through computational and experimental methods. The spectroscopic dat
for its identification and structural elucidation.

Table 1: Physicochemical Properties of Isohopeaphenol
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Property Value Source
Molecular Weight 906.9 g/mol [1]
Monoisotopic Mass 906.267626792 Da [3]
Appearance Pale brownish powder [4]
Solubility (ALOGPS) 1.25e-03 g/l [3]
LogP (ALOGPS) 6.06 [3]
pKa (strongest acidic) 8.69 [3]
pKa (strongest basic) -5.45 [3]
Polar Surface Area 220.76 A2 3]
Table 2: Spectroscopic Data for (-)-lsohopeaphenol
Spectroscopic Technique Data
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) m/z 907.2818 [M+H]+ (Calculated for C56H43012: 907.2754)[«
Ultraviolet (UV) Spectroscopy (in MeOH) Amax 284 nm (¢ 16800), 229 nm (€ 66600), 210 nm (€ 98800)[4
Circular Dichroism (CD) (in MeOH) Ae (nm) -3.4 (290), +24 (240), -62 (213)[4]
Infrared (IR) Spectroscopy (KBr) vmax 3300 (br), 1615 cm-1[4]
1H and 13C Nuclear Magnetic Resonance (NMR) Data available in published literature.[5]

Biological Activity

Isohopeaphenol has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects ag

inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of Isohopeaphenol

Biological Activity Cell Line/Target Method Result
. HepG2 (human hepatocellular )
Cytotoxicity . Crystal Violet Assay (72h) IC50: 54 pM
carcinoma)
Hep3B (human hepatocellular )
. Crystal Violet Assay (72h) IC50: 26.0 + 3.0 yM [6][7]
carcinoma)
o Ki: 32.67 uM (competitive inhibitor
Enzyme Inhibition Human SIRT1 Fluorescent-based assay

against NAD+)

Experimental Protocols

Isolation and Purification of (-)-lsohopeaphenol from Vitis vinifera

The following protocol is a representative method for the isolation and purification of (-)-lsohopeaphenol from the cork of Vitis vinifera 'Kyohou', base

o Extraction:

o Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol.

o The methanolic extract is concentrated, and the residue is further extracted with acetone.
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o The acetone extract is then partitioned between hexane, chloroform, ethyl acetate, and water.

« Chromatographic Purification:
o The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica gel.
o Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.

o Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-p

Cytotoxicity Assay against Hepatocellular Carcinoma Cells

This protocol describes a method for determining the cytotoxic effects of Isohopeaphenol on human hepatocellular carcinoma cell lines, such as Hej
 Cell Culture:
o HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a
* Cell Seeding:
o Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.
¢ Treatment:
o A stock solution of Isohopeaphenol in DMSO is prepared and diluted to various concentrations in the culture medium.
o The cells are treated with the different concentrations of Isohopeaphenol for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
» Crystal Violet Staining:
o After the incubation period, the medium is removed, and the cells are washed with PBS.
o The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.
¢ Quantification:
o The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic
o The absorbance is measured at a wavelength of 570 nm using a microplate reader.

o The IC50 value is calculated from the dose-response curve.

SIRT1 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of Isohopeaphenol against human SIRT1.
* Reagents:

o Recombinant human SIRT1 enzyme.

o Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).

o NAD+.

o

SIRT1 assay buffer.

o Developer solution.

o

Isohopeaphenol stock solution in DMSO.
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o Assay Procedure:

o The assay is performed in a 96-well plate.

o Varying concentrations of Isohopeaphenol are pre-incubated with the SIRT1 enzyme in the assay buffer.

o The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.

o The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

o The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
o Data Analysis:

o The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

o The percentage of inhibition is calculated for each concentration of Isohopeaphenol.

o The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

o To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both Isohopeaph
using Lineweaver-Burk plots.

Signaling Pathway of Isohopeaphenol-Induced Apoptosis

Isohopeaphenol is a known inhibitor of SIRT1, a class Ill histone deacetylase that plays a crucial role in cellular stress response and survival by dea
the tumor suppressor p53. By inhibiting SIRT1, Isohopeaphenol is proposed to increase the acetylation of p53, thereby enhancing its transcriptional
the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the act
caspase-3, ultimately resulting in programmed cell death.
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Proposed signaling pathway of Isohopeaphenol-induced apoptosis.

Conclusion

Isohopeaphenol stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has p
structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer
to isolate, characterize, and evaluate Isohopeaphenol and related compounds. The elucidation of its signaling pathway, primarily through the inhibiti
p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the
Isohopeaphenol is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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